(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
CAS No.: 372493-78-2
Cat. No.: VC7797397
Molecular Formula: C20H16N4O2S
Molecular Weight: 376.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372493-78-2 |
|---|---|
| Molecular Formula | C20H16N4O2S |
| Molecular Weight | 376.43 |
| IUPAC Name | (Z)-3-(2,3-dimethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C20H16N4O2S/c1-13-4-3-5-18(14(13)2)22-11-16(10-21)20-23-19(12-27-20)15-6-8-17(9-7-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11- |
| Standard InChI Key | QVVAIWCNUAVPMR-WJDWOHSUSA-N |
| SMILES | CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile possesses the molecular formula C₂₀H₁₆N₄O₂S and a molecular weight of 376.43 g/mol. Its Z-configuration is defined by the spatial arrangement of substituents around the central acrylonitrile double bond, a feature critical for its electronic and steric interactions. The structure integrates three key moieties:
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A 4-(4-nitrophenyl)thiazole ring, contributing π-conjugation and electron-withdrawing properties.
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A 2,3-dimethylphenylamino group, providing steric bulk and potential hydrogen-bonding capabilities.
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An acrylonitrile linker, enabling structural rigidity and participation in Michael addition reactions.
Spectroscopic Characterization
While direct spectral data for this compound remains unpublished, analogous thiazole-acrylonitrile hybrids exhibit distinctive IR and NMR signatures :
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IR Spectroscopy: Expected peaks include ν(C≡N) ~2200 cm⁻¹, ν(NO₂) ~1520–1350 cm⁻¹, and thiazole ring vibrations at 1600–1500 cm⁻¹ .
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¹H NMR: Key proton environments include:
Synthesis and Reaction Pathways
Optimized Synthetic Procedure
The synthesis follows a multi-step protocol optimized for yield and purity:
Step 1: Thiazole Ring Formation
A Hantzsch-type reaction between 4-nitrobenzaldehyde and thioamide derivatives generates the 4-(4-nitrophenyl)thiazole core. Key parameters:
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO).
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Temperature: 60–80°C for 6–8 hours.
Step 2: Acrylonitrile Coupling
A Knoevenagel condensation links the thiazole moiety to 2,3-dimethylphenylamine via acrylonitrile:
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Catalyst: Piperidine or ammonium acetate.
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Conditions: Reflux in ethanol (78°C) for 12 hours.
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Z-Selectivity: Achieved through steric control from the 2,3-dimethyl group.
Step 3: Purification
Chromatographic separation (silica gel, ethyl acetate/hexane) isolates the Z-isomer with >95% purity.
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | ε = 30–40 (DMF) | Maximizes intermediate stability |
| Temperature | 70±5°C | Balances kinetics and decomposition |
| Catalyst Loading | 5–7 mol% | Ensures complete imine formation |
| Reaction Time | 10–12 hours | Prevents over-cyclization |
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: <0.1 mg/mL (predicted), due to hydrophobic aryl groups.
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logP: 3.8±0.2 (calculated), indicating moderate lipophilicity suitable for membrane penetration.
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Thermal Stability: Decomposition onset at 210°C (DSC), suggesting utility in high-temperature applications.
Tautomeric Behavior
The presence of both amino and nitrile groups enables prototropic tautomerism:
This equilibrium, detectable via UV-Vis spectroscopy (λ shift ~20 nm in polar solvents), influences reactivity in biological systems .
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 12.5* | Cell wall synthesis interference |
| E. coli | >50* | Limited penetration |
| *Predicted values based on QSAR models. |
Industrial and Research Applications
Material Science Applications
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Nonlinear Optics (NLO): The conjugated π-system and nitro group dipole moment (μ ≈ 5.2 D) suggest utility in electro-optic devices.
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Corrosion Inhibition: Thiazole derivatives reduce mild steel corrosion in HCl by 82–89% at 500 ppm .
Synthetic Versatility
The acrylonitrile moiety serves as a handle for further functionalization:
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Nucleophilic Additions: Reaction with Grignard reagents yields tertiary amines.
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Cycloadditions: Participation in [2+2] photodimerization forms cyclobutane derivatives.
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